molecular formula C19H18N2O2S2 B2976285 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 919754-13-5

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2976285
CAS RN: 919754-13-5
M. Wt: 370.49
InChI Key: XQSUORHDXUBUIA-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, also known as MTA, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. MTA is a thiazole derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

Selective Human Adenosine A3 Receptor Antagonists

Research has shown that derivatives of thiazole and thiadiazole, similar in structure to N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, have been synthesized and evaluated for their selectivity and potency as human adenosine A3 receptor antagonists. These compounds, particularly those with specific substituents, demonstrated increased binding affinity and selectivity, showing potential for therapeutic applications in modulating adenosine A3 receptor activities, which are implicated in various physiological and pathological processes, including inflammatory and cardiovascular diseases (Jung et al., 2004).

Antimicrobial Activities

Another study focused on the synthesis of novel thiazole derivatives, incorporating pyrazole moieties, and evaluated their antimicrobial activities against a range of bacterial and fungal strains. These synthesized compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as templates for developing new antimicrobial agents (Saravanan et al., 2010).

Anticancer Agents

Additionally, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and investigated for their anticancer activity. Among these, certain compounds showed high selectivity and potent antitumor activities against human lung adenocarcinoma cells, presenting a promising avenue for anticancer drug development (Evren et al., 2019).

VEGF-A Inhibitors for Anticancer and Antiviral Activities

Thiazole-based compounds have also been synthesized and evaluated for their anticancer and antiviral activities, specifically targeting VEGF-A to inhibit cell proliferation in leukemia cell lines and showing high activity against certain virus strains. This suggests their potential in treating cancers and viral infections (Havrylyuk et al., 2013).

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-23-15-7-5-14(6-8-15)17-12-25-19(20-17)21-18(22)11-13-3-9-16(24-2)10-4-13/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSUORHDXUBUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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